molecular formula C21H19F2NO4 B13551238 (3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid

(3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13551238
M. Wt: 387.4 g/mol
InChI Key: DUAGREDNWGTDAN-IAGOWNOFSA-N
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Description

(3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a difluoromethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the difluoromethyl group or other parts of the molecule.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group and Fmoc protecting group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzyme activity or modulating receptor function, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a difluoromethyl group.

    (3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid: Contains a trifluoromethyl group, which may impart different chemical properties.

Uniqueness

The presence of the difluoromethyl group in (3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19F2NO4

Molecular Weight

387.4 g/mol

IUPAC Name

(3S,4S)-4-(difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C21H19F2NO4/c22-19(23)16-9-24(10-17(16)20(25)26)21(27)28-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-19H,9-11H2,(H,25,26)/t16-,17-/m1/s1

InChI Key

DUAGREDNWGTDAN-IAGOWNOFSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)F

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)F

Origin of Product

United States

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